REACTION_CXSMILES
|
[OH-].[Na+].[SH:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].Cl[CH2:14][C:15]([F:18])([F:17])[F:16]>CN(C)C=O>[F:16][C:15]([F:18])([F:17])[CH2:14][S:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
SC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClCC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were passed in at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the crude product was then precipitated by addition of concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The dried crude product
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hot formic acid
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CSC1=C(C(=O)O)C=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |